4,6-Dichloro-2-cyclopropylpyrimidine

Beschreibung

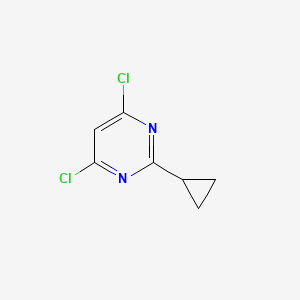

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOWZANEONZCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647966 | |

| Record name | 4,6-Dichloro-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7043-09-6 | |

| Record name | 4,6-Dichloro-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 4,6-dichloro-2-cyclopropylpyrimidine, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring and the cyclopropyl (B3062369) group. The pyrimidine ring contains a single proton at the C5 position. Due to the electron-withdrawing nature of the adjacent chlorine atoms and the nitrogen atoms in the ring, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum.

The cyclopropyl group presents a more complex system. It has one proton on the tertiary carbon (methine) and four protons on the two secondary carbons (methylene). These protons would likely appear as a set of multiplets in the upfield region, characteristic of strained aliphatic rings. The methine proton, being attached to the pyrimidine ring, would be expected at a slightly more downfield position compared to the methylene (B1212753) protons.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Pyrimidine H-5 | ~7.0 - 7.5 | Singlet (s) | Downfield shift due to electronegative environment. |

| Cyclopropyl CH (methine) | ~2.0 - 2.5 | Multiplet (m) | Attached to the pyrimidine ring. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, signals corresponding to each unique carbon atom are anticipated. The carbons of the pyrimidine ring are expected to resonate at significantly downfield shifts. The carbon atoms C4 and C6, being bonded to chlorine, would be highly deshielded. The C2 carbon, attached to the cyclopropyl group, and the C5 carbon would also appear in the aromatic region.

The carbons of the cyclopropyl group will be found in the upfield aliphatic region of the spectrum. The methine carbon, directly attached to the pyrimidine ring, would be at a more downfield position compared to the two equivalent methylene carbons.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Pyrimidine C2 | ~170 - 175 | Attached to the cyclopropyl group. |

| Pyrimidine C4, C6 | ~160 - 165 | Attached to chlorine atoms. |

| Pyrimidine C5 | ~115 - 120 | The only CH group in the pyrimidine ring. |

| Cyclopropyl CH (methine) | ~15 - 20 | Upfield shift, characteristic of cyclopropyl carbons. |

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for confirming the connectivity within the cyclopropyl group. Cross-peaks would be expected between the methine proton and the methylene protons of the cyclopropyl ring, confirming their scalar coupling. No other correlations would be anticipated, as the pyrimidine proton is isolated.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show correlations between the pyrimidine H-5 proton and the C5 carbon, the cyclopropyl methine proton and its corresponding carbon, and the cyclopropyl methylene protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. An HMBC experiment would be instrumental in connecting the cyclopropyl substituent to the pyrimidine ring. Key expected correlations would include the cyclopropyl methine proton to the pyrimidine C2 carbon, and the pyrimidine H-5 proton to the C4 and C6 carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-Cl bonds.

Expected FTIR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | ~3000 - 3100 | From the pyrimidine ring proton. |

| Aliphatic C-H Stretch | ~2900 - 3000 | From the cyclopropyl group. |

| C=N and C=C Stretching | ~1500 - 1600 | Characteristic of the pyrimidine ring. |

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆Cl₂N₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, which is a definitive indicator of two chlorine atoms. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) could be employed to analyze the compound within a reaction mixture, confirming its formation and purity. bldpharm.com

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 188.0, 190.0, 192.0 | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | 153.0, 155.0 | Loss of a chlorine atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region. For this compound, it is expected to show absorption maxima (λmax) in the UV range, likely below 300 nm, corresponding to π → π* and n → π* transitions of the pyrimidine ring. The exact position and intensity of these absorptions would be influenced by the chloro and cyclopropyl substituents.

X-ray Crystallography for Solid-State Structure Determination

Should experimental data become available, it would typically be presented in a table format, as shown hypothetically below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analytical method is crucial for verifying the empirical formula of a newly synthesized compound. The process typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. From the masses of these products, the percentages of the corresponding elements in the original sample can be calculated.

For this compound, with a molecular formula of C₇H₆Cl₂N₂, the theoretical elemental composition can be calculated based on its atomic constituents. Experimental results from elemental analysis would then be compared to these theoretical values to confirm the purity and elemental composition of the sample.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 44.47 | Value |

| Hydrogen (H) | 3.20 | Value |

| Chlorine (Cl) | 37.51 | Value |

| Nitrogen (N) | 14.82 | Value |

The close agreement between the experimental and theoretical percentages would provide strong evidence for the assigned molecular formula of this compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Analyses of Reactivity and Selectivity

Quantum mechanical calculations are fundamental to understanding the chemical behavior of 4,6-dichloro-2-cyclopropylpyrimidine. These methods provide detailed information about the molecule's electronic distribution and energy landscape, which governs its reactivity and the selectivity of its reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comwikipedia.orglibretexts.org For a molecule like this compound, which typically acts as an electrophile in substitution reactions, the LUMO is of particular importance.

The LUMO represents the lowest energy orbital available to accept electrons from a nucleophile. Computational analyses of related chlorinated pyrimidines and diazines show that the LUMO is often localized on the carbon atoms attached to the halogen substituents. wuxibiology.com This localization indicates that these carbon positions (C4 and C6) are the most electrophilic sites and, therefore, the most susceptible to nucleophilic attack. The energy of the LUMO is also a critical factor; a lower LUMO energy corresponds to a higher electron affinity and greater reactivity towards nucleophiles. wuxibiology.com In the case of this compound, the two chlorine atoms strongly withdraw electron density from the pyrimidine (B1678525) ring, significantly lowering the energy of the LUMO and activating the C4 and C6 positions for substitution.

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that contains electrons. It acts as an electron donor. youtube.com | Relevant when the molecule acts as a nucleophile (less common for this structure). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. It acts as an electron acceptor. youtube.com | Crucial for predicting sites of nucleophilic attack. The LUMO is expected to have large coefficients on the C4 and C6 atoms. wuxibiology.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. numberanalytics.com | Indicates the kinetic stability of the molecule. The electron-withdrawing groups likely result in a moderate gap. |

To understand the selectivity of reactions, such as whether a nucleophile will preferentially attack the C4 or C6 position, computational chemists calculate the energies of the transition states (TS) for each possible reaction pathway. e3s-conferences.orgresearchgate.net The reaction pathway with the lower activation energy (the energy difference between the reactants and the transition state) will be kinetically favored and proceed at a faster rate. nih.gov

For this compound, a nucleophilic aromatic substitution (SNAr) reaction would proceed through a high-energy intermediate known as a Meisenheimer complex. Transition state calculations, often performed using Density Functional Theory (DFT), can model the geometry and energy of the TS leading to this intermediate for attack at both the C4 and C6 positions. nih.gov These calculations can reveal subtle differences in activation barriers, explaining observed regioselectivity in laboratory experiments. Factors influencing the TS energy include steric hindrance from the adjacent cyclopropyl (B3062369) group and the electronic stabilization of the forming negative charge.

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|

| Attack at C4 Position | 14.5 | Slightly favored pathway due to lower energy barrier. |

| Attack at C6 Position | 15.2 | Slightly disfavored pathway. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity. For this compound and its derivatives, docking studies can identify potential protein targets and elucidate the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. mdpi.com

In a typical study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the enzyme, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). mdpi.com For example, studies on related dichlorinated compounds have shown that the chlorine atoms can form halogen bonds with backbone carbonyls, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors. nih.govmdpi.com

| Target Enzyme | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -7.8 | Asp 21, Ser 59, Tyr 22 | Hydrogen Bond, Halogen Bond (Cl···O), Hydrophobic |

| Urease | -6.5 | His 136, Gly 277, Ala 363 | Hydrogen Bond, Hydrophobic (cyclopropyl pocket) |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govrsc.org By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties, including optimized geometry, molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP). mdpi.com

For this compound, DFT calculations confirm the planar geometry of the pyrimidine ring and the electronic consequences of its substituents. The MEP map would visually demonstrate the electron-rich (negative potential) regions near the nitrogen atoms and the electron-poor (positive potential) regions around the hydrogen atoms and, significantly, near the carbon atoms bonded to the chlorines. This analysis reinforces the predictions of FMO theory regarding the sites of electrophilicity. DFT is also used to calculate the energies for the HOMO-LUMO gap, providing a quantitative measure of the molecule's kinetic stability. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electrophilicity. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 2.1 Debye | Indicates the overall polarity of the molecule. |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

A computational SAR study on this compound would involve creating a library of virtual analogs. These analogs could feature different substituents in place of the chlorine atoms or modifications to the cyclopropyl ring. For each analog, a set of molecular descriptors (numerical representations of molecular properties) is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies from DFT), and topological indices. nih.gov Using machine learning or statistical methods, a regression model is built to link these descriptors to a known biological activity (e.g., IC50). The resulting model can highlight which structural features are most important for activity. researchgate.netmdpi.com

| Model Equation | Descriptor Definitions |

|---|---|

| pIC50 = 0.5 * (LogP) - 0.2 * (LUMO) + 1.5 * (H-bond Donors) + C | pIC50: The negative logarithm of the half-maximal inhibitory concentration. |

| LogP: A measure of lipophilicity. | |

| LUMO: The energy of the lowest unoccupied molecular orbital. |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density, a unique surface is generated for each molecule. Various properties can be mapped onto this surface, and a 2D "fingerprint plot" can be generated, which summarizes all intermolecular contacts. nih.gov

For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds, halogen bonds (Cl···Cl or Cl···N), and van der Waals forces. The fingerprint plot provides quantitative percentages for each type of contact. For instance, in many chlorinated organic compounds, Cl···H and H···H contacts are shown to be the most significant contributors to the crystal packing. nih.govnih.govresearchgate.net This information is vital for understanding the solid-state properties of the material and for crystal engineering.

| Intermolecular Contact Type | Typical Percentage Contribution | Significance in Crystal Packing |

|---|---|---|

| H···H | ~40-50% | Represents general van der Waals forces. nih.gov |

| Cl···H / H···Cl | ~20-25% | Indicates weak hydrogen bonding or dipole-dipole interactions. nih.govnih.gov |

| C···H / H···C | ~15-20% | Represents van der Waals and weak C-H···π interactions. nih.gov |

| Cl···Cl | ~2-5% | Indicates the presence of halogen-halogen interactions. researchgate.net |

| N···H / H···N | ~5-10% | Highlights potential hydrogen bonding involving pyrimidine nitrogens. |

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of substituted pyrimidines, including 4,6-dichloro-2-cyclopropylpyrimidine, traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. growingscience.com A primary challenge for future research is the development of more sustainable and environmentally friendly synthetic protocols.

Current research in green chemistry offers several promising avenues. tandfonline.com Transition-metal-free synthesis is one such area, which avoids the use of often toxic and expensive heavy metals. rsc.org Strategies utilizing readily available starting materials under solvent-free or metal-free conditions are being explored for various pyrimidine (B1678525) derivatives. acs.org For instance, methods involving the annulation of amidines with ketones and a one-carbon source represent a more eco-friendly approach. organic-chemistry.org The application of these principles to the synthesis of this compound could significantly reduce its environmental impact. Future work should focus on one-pot reactions, the use of recyclable catalysts, and the replacement of conventional solvents with greener alternatives like water or ethanol. tandfonline.com

Table 1: Comparison of Synthetic Approaches for Pyrimidine Scaffolds

| Feature | Traditional Synthetic Routes | Future Sustainable Routes |

| Catalysts | Often stoichiometric reagents or heavy metal catalysts | Recyclable organocatalysts, biocatalysts, or transition-metal-free systems. rsc.org |

| Solvents | Chlorinated hydrocarbons, anhydrous tetrahydrofuran (B95107) (THF). google.com | Water, ethanol, or solvent-free conditions. tandfonline.comacs.org |

| Starting Materials | Often complex and pre-functionalized precursors. | Simple, readily available materials (e.g., ketones, aldehydes, amidines). rsc.orgorganic-chemistry.org |

| Reaction Type | Multi-step classical condensation reactions. | One-pot, multicomponent, or domino reactions. tandfonline.com |

| Byproducts | Significant generation of inorganic salts and organic waste. | Minimal waste, with water often being the only byproduct. rsc.org |

| Energy Input | Often requires high temperatures and prolonged reaction times. | Microwave-assisted synthesis, reactions at room temperature. |

Exploration of Novel Reactivity Patterns and Selectivity Control

The two chlorine atoms at the C4 and C6 positions of this compound are key to its utility, as they can be sequentially displaced by various nucleophiles in SNAr reactions. google.comgoogle.com However, controlling the regioselectivity of these substitutions, particularly with unsymmetrical nucleophiles or when developing one-pot multi-functionalization strategies, remains a significant challenge.

Future research will likely explore novel methods to activate and functionalize this scaffold. This could involve:

Transition-Metal Catalysis: While traditional substitutions are base-catalyzed, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could open up new avenues for C-C and C-N bond formation, which are not achievable through conventional SNAr chemistry. Recent advances in transition-metal-catalyzed pyrimidine synthesis highlight the potential for creating diverse derivatives. nih.gov

Photoredox Catalysis: This emerging field could enable novel transformations, such as direct C-H functionalization of the cyclopropyl (B3062369) ring or the pyrimidine core, under mild conditions.

Flow Chemistry: Utilizing microreactor technology could allow for better control over reaction parameters (temperature, time, stoichiometry), potentially leading to improved selectivity and yields in sequential substitution reactions.

A deeper understanding of the electronic influence of the cyclopropyl group on the reactivity of the chloro-substituents is needed to predict and control reaction outcomes more effectively.

Advanced Characterization of Reaction Intermediates and Transition States

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling selectivity. For the reactions involving this compound, particularly its nucleophilic substitution reactions, detailed knowledge of the intermediates (such as Meisenheimer complexes) and transition states is often limited.

Future research should employ a combination of advanced spectroscopic and computational techniques to elucidate these mechanistic details.

In-situ Spectroscopy: Techniques like low-temperature NMR, rapid-injection NMR, and stopped-flow IR/UV-Vis spectroscopy can be used to detect and characterize transient intermediates that are unstable under normal conditions.

Computational Chemistry: Density Functional Theory (DFT) calculations can model reaction pathways, calculate the energies of intermediates and transition states, and provide insights into the factors governing regioselectivity. umich.edu This computational analysis can help explain experimental observations and guide the design of more efficient reactions.

Isotope Labeling Studies: Using isotopically labeled reactants can help trace the path of atoms throughout a reaction, confirming proposed mechanisms.

By characterizing these fleeting species, chemists can gain a more profound control over the synthesis of complex derivatives. umich.edunih.gov

Targeted Design of Derivatives for Specific Biological Pathways

The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. nih.govnih.gov Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in human diseases. google.comgoogle.comgoogle.com The challenge lies in designing new derivatives with high potency and selectivity for specific biological targets to maximize therapeutic efficacy and minimize off-target effects.

Future research will focus on a structure-based drug design approach:

Identifying Key Pathways: The pyrimidine core is essential for nucleic acid synthesis, making it a target for anticancer and antimicrobial agents. wikipedia.orgfrontiersin.org Research has shown that inhibiting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) in the pyrimidine synthesis pathway can be an effective therapeutic strategy. frontiersin.orgrxlist.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the groups attached to the 2-cyclopropylpyrimidine (B1313821) core and evaluating their biological activity will continue to be essential. nih.gov This helps in understanding which structural features are critical for binding to a specific target. nih.gov

Computational Modeling: Molecular docking and dynamic simulations can predict how a designed molecule will bind to the active site of a target protein (e.g., a kinase or phosphodiesterase). This allows for the rational design of inhibitors with improved binding affinity and selectivity.

Table 2: Exemplary Derivatives of this compound and Their Biological Targets

| Parent Scaffold | Derivative Class | Biological Target | Therapeutic Area | Reference |

| This compound | Substituted 4-amino-2-cyclopropylpyrimidines | Dual Leucine Zipper Kinase (DLK) | Neurodegenerative Diseases | google.com |

| This compound | Substituted 4-amino-2-cyclopropylpyrimidines | Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's Disease, Alzheimer's Disease | google.com |

| This compound | Pyrazolyl Pyrimidinones | Phosphodiesterase 2 (PDE2) | Schizophrenia, Neurological Disorders | google.com |

In-depth Mechanistic Studies of Biological Activities

Once a derivative shows promising activity against a biological target, it is crucial to understand its precise mechanism of action at a molecular level. This knowledge is vital for lead optimization and for predicting potential resistance mechanisms.

Future mechanistic studies should include:

Structural Biology: Obtaining high-resolution crystal structures of the inhibitor bound to its target enzyme can reveal the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its inhibitory effect. This provides a definitive picture of the binding mode.

Enzyme Kinetics: Detailed kinetic analyses can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's binding affinity (Ki).

Cellular and Systems Biology: Moving beyond isolated enzymes, it is important to study how these compounds affect complex cellular signaling pathways. frontiersin.org Techniques like proteomics and transcriptomics can reveal the broader impact of the inhibitor on the cell, helping to identify both on-target and potential off-target effects. For example, understanding the interplay between pyrimidine metabolism inhibitors and oncogenic signaling pathways like c-Myc is a key area of cancer research. frontiersin.org

A thorough mechanistic understanding ensures that drug development efforts are built on a solid scientific foundation, increasing the likelihood of creating safe and effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dichloro-2-cyclopropylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted pyrimidines often involves nucleophilic substitution reactions. For example, 4,6-Dichloro-2-methylpyrimidine is synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) under reflux . For cyclopropyl derivatives, introducing the cyclopropyl group may require coupling reactions with cyclopropylboronic acids or Grignard reagents under palladium catalysis. Optimizing solvent choice (e.g., DMF for polar intermediates) and temperature (80–120°C) is critical to enhance yield and reduce side products .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify chlorine substitution patterns and cyclopropyl ring integrity. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and purity. Purity analysis should employ HPLC with UV detection (λ = 254 nm) and C18 columns . For crystalline derivatives, X-ray diffraction can resolve stereochemical ambiguities .

Q. What safety protocols are necessary when handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS H315/H319). Use fume hoods to avoid inhalation of dust or vapors. Store in airtight containers at ambient temperatures, away from oxidizers. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges in dichloropyrimidine functionalization be addressed?

- Methodological Answer : Regioselective substitution at the 4- or 6-position depends on electronic and steric factors. Computational modeling (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals. Experimentally, using bulky bases (e.g., LDA) can direct substitution to less hindered positions. For example, in 4,6-dichloro-2-methylpyrimidine, selective amination at the 4-position is achieved using NH₃ in THF at 0°C .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurity profiles or assay conditions. Reproduce experiments with rigorously purified samples (via recrystallization or column chromatography). Validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines (e.g., HEK293 for toxicity screening) .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., kinase enzymes). Focus on the cyclopropyl group’s role in hydrophobic pocket interactions. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₑ) .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

- Methodological Answer : Key issues include exothermic reactions (e.g., chlorination) and solvent recovery. Use flow chemistry for safer temperature control and higher throughput. For example, continuous flow reactors reduce reaction time from hours to minutes for similar dichloropyrimidine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.